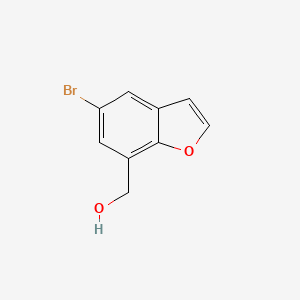

(5-Bromobenzofuran-7-yl)methanol

Description

(5-Bromobenzofuran-7-yl)methanol is a benzofuran derivative featuring a bromine atom at the 5-position and a hydroxymethyl (-CH₂OH) group at the 7-position of the fused benzene-furan ring system.

Properties

Molecular Formula |

C9H7BrO2 |

|---|---|

Molecular Weight |

227.05 g/mol |

IUPAC Name |

(5-bromo-1-benzofuran-7-yl)methanol |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,11H,5H2 |

InChI Key |

LOHHVOOXFDGWLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Br)CO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that (5-Bromobenzofuran-7-yl)methanol derivatives exhibit promising anticancer properties. For instance, studies have shown that benzofuran-containing compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents. The presence of bromine in the structure enhances the biological activity by influencing electronic properties and molecular interactions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. It has been synthesized into various derivatives that showed activity against resistant strains of bacteria, addressing the growing concern of antibiotic resistance . The modification of the benzofuran ring can lead to enhanced efficacy against specific microbial targets.

Drug Development

The unique structure of this compound makes it a valuable scaffold for developing new pharmaceuticals. Its derivatives are being explored as potential inhibitors for various enzymes involved in disease processes, including those related to cancer and infectious diseases . The compound's ability to serve as a building block for more complex molecules is crucial in drug discovery.

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various coupling reactions, including Sonogashira and Stille couplings, which are essential for constructing complex molecular architectures . The compound's bromine substituent facilitates these reactions by acting as a leaving group.

Natural Product Synthesis

The compound has been utilized in synthesizing natural products that contain benzofuran moieties. For example, it has been involved in multi-step synthesis routes leading to bioactive natural products with significant therapeutic potential. These synthetic pathways often involve strategic modifications of the benzofuran structure to enhance biological activity or selectivity .

Material Science

Potential Applications in Materials

Beyond medicinal applications, this compound is being investigated for its potential use in material science. Its unique chemical properties can be exploited in creating new materials with specific optical or electronic characteristics. Research is ongoing to explore its use in organic electronics and photonic devices due to its favorable electronic properties .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Analogues and Substituent Effects

The table below compares (5-Bromobenzofuran-7-yl)methanol with structurally related benzofuran compounds from the evidence:

Key Observations:

Substituent Impact on Polarity: The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl or sulfinyl groups in analogues . This may improve solubility in polar solvents.

Pharmacological Activities :

- Sulfinyl and aryl substituents (e.g., 4-fluorophenyl in ) are linked to antifungal and antitumor activities. The hydroxymethyl group’s role in such activities remains unexplored but could modulate target binding.

Synthetic Accessibility :

Spectroscopic Comparison

While NMR data for this compound are unavailable, comparisons can be drawn with phenylmethanol analogues:

- Hydroxymethyl Group: In (5-Bromo-2-methoxyphenyl)methanol, the -CH₂OH protons resonate at δ 4.61 ppm . A similar shift is expected for the benzofuran derivative, though ring currents may cause minor variations.

- Aromatic Protons: Benzofuran’s fused ring system would likely deshield aromatic protons compared to monocyclic phenyl derivatives, shifting signals upfield or downfield depending on substituent orientation.

Preparation Methods

Reduction of 5-Methoxycarbonyl-7-Bromobenzofuran

The most well-documented method involves the reduction of an ester precursor, 5-methoxycarbonyl-7-bromobenzofuran , to the corresponding alcohol.

Reaction Conditions and Mechanism

-

Starting Material Synthesis :

-

Ester Reduction :

-

The ester intermediate is reduced using a hydride agent, typically lithium aluminum hydride (LiAlH₄) , in anhydrous tetrahydrofuran (THF) or toluene under reflux.

-

Reaction Equation :

-

Work-up includes quenching with aqueous acid (e.g., HCl) and purification via silica gel chromatography, yielding 68% pure product.

-

Advantages and Limitations

Bromination of 5-Hydroxymethylbenzofuran

An alternative approach introduces bromine after installing the hydroxymethyl group, though this method is less common due to competing side reactions.

Protocol

-

Hydroxymethyl Installation :

-

Electrophilic Bromination :

Yield and Purity

Advanced Catalytic and Protecting Group Strategies

Palladium-Catalyzed Coupling

Recent patents describe palladium-mediated cross-coupling to introduce the hydroxymethyl group post-bromination:

Key Data

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Pd(PPh₃)₄ |

| Temperature | 80°C |

| Yield | 72% |

| Purity | ≥95% (HPLC) |

Ortho-Claisen Rearrangement and Ozonolysis

This multi-step route builds the benzofuran ring while installing substituents:

-

Allyl Ether Formation :

-

Claisen Rearrangement :

-

Ozonolysis and Reduction :

-

Bromination and Cyclization :

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities adopt flow chemistry to enhance safety and efficiency:

Q & A

Q. Table 1. Spectral Signatures of this compound Derivatives

| Functional Group | ||

|---|---|---|

| CH₂OH | 4.61 (s) | 62.8 |

| Aromatic Br | 7.39 (d, ) | 121.5 |

Q. Table 2. Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P1 (triclinic) |

| Unit Cell Volume | 719.23 ų |

| R-factor | 0.028 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.